molecular formula C21H24N2O4S B2365542 N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034518-74-4

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2365542
CAS No.: 2034518-74-4
M. Wt: 400.49
InChI Key: JKBKOCJSILJURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a propanamide core structure, linking aromatic systems that are substituted with key functional groups including a cyclopropylamide and a methylsulfonyl moiety. The presence of these specific pharmacophores, particularly the methylsulfonyl group, is often associated with potential biological activity, as similar structural motifs are explored in the development of compounds for various therapeutic areas . The exact mechanism of action and primary research applications for this specific compound are areas of active investigation. Researchers are exploring its potential as a valuable chemical tool or a precursor in the synthesis of more complex molecules. Its structural profile suggests it may be of interest for studying enzyme inhibition or receptor modulation, but further research is required to fully elucidate its properties and utilities. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate care and conduct their own safety assessments prior to use.

Properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-(4-methylsulfonylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-28(26,27)19-11-4-15(5-12-19)6-13-20(24)22-17-7-2-16(3-8-17)14-21(25)23-18-9-10-18/h2-5,7-8,11-12,18H,6,9-10,13-14H2,1H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBKOCJSILJURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article explores its biological activity, including synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C21H24N2O3S\text{C}_{21}\text{H}_{24}\text{N}_2\text{O}_3\text{S}
  • Molecular Weight : 372.49 g/mol
  • Chemical Class : Amide derivative with cyclopropyl and methylsulfonyl groups.

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The cyclopropylamine moiety is introduced through a nucleophilic substitution reaction, followed by acylation to form the final amide structure.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a series of quinoxaline derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). These studies reported IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of Related Compounds

Compound IDCell LineIC50 (μg/mL)Mechanism of Action
Compound 1HCT-1161.9Inhibition of DNA synthesis
Compound 2MCF-73.5Induction of apoptosis
Compound 3HCT-1167.52Cell cycle arrest

Anti-inflammatory Activity

In addition to anticancer properties, compounds similar to this compound have been assessed for their anti-inflammatory effects. A study identified a related compound that showed selective inhibition of COX-2 over COX-1, suggesting potential for reducing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 2: Anti-inflammatory Activity

Compound IDCOX Inhibition (IC50 μM)Selectivity Ratio (COX-2/COX-1)
Compound A105
Compound B154

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : Interaction with specific protein targets can alter signaling cascades critical for cell survival and proliferation.

Study on Anticancer Efficacy

In a recent study published in Nature Reviews Cancer, researchers evaluated the efficacy of various derivatives against cancer cell lines. The findings indicated that compounds featuring the cyclopropylamine structure displayed enhanced binding affinity to target proteins involved in cell cycle regulation .

Clinical Relevance

While preclinical data are promising, clinical trials are necessary to evaluate the safety and efficacy profiles of these compounds in humans. Ongoing studies aim to assess their potential in treating various malignancies and inflammatory conditions.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through a multi-step process involving cyclopropylamine and other reagents. The synthesis typically includes the formation of the cyclopropyl group followed by the introduction of the methylsulfonyl moiety. The final product's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Properties : The methylsulfonyl group contributes to significant anti-inflammatory effects. Studies have shown that derivatives of methylsulfonylphenyl compounds demonstrate comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac in inhibiting COX enzymes, particularly COX-2, which is implicated in inflammation .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest it may possess activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
  • Cytotoxic Effects : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential applications in oncology. The mechanism appears to involve apoptosis induction in targeted cancer cells .

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of methylsulfonylphenyl derivatives reported that certain compounds exhibited significant inhibition of COX-2 activity with IC50 values comparable to traditional NSAIDs. The incorporation of the cyclopropylamino moiety enhanced selectivity towards COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects typically associated with NSAIDs .

Case Study 2: Antimicrobial Efficacy

In another study, the synthesized compound was tested against a panel of bacterial pathogens. Results indicated that it inhibited growth at low concentrations, supporting its potential as a new antimicrobial agent. Further investigations into its mechanism of action revealed disruption of bacterial cell wall synthesis .

Activity TypeObserved EffectReference
Anti-inflammatoryCOX-2 inhibition
AntimicrobialGrowth inhibition
CytotoxicInduction of apoptosis

Table 2: Synthesis Overview

StepReagents UsedYield (%)
Formation of cyclopropyl groupCyclopropylamine, acetic anhydride85
Methylsulfonyl introductionMethylsulfonyl chloride75
Final product isolationEthanol precipitation70

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Key Substituents Pharmacological Notes Evidence ID
Target Compound Propanamide 4-(Methylsulfonyl)phenyl, cyclopropylamino carboxamide Potential sodium channel modulation (inferred from sulfonyl group) -
Bicalutamide-Related Substance A [(2RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide] Propanamide Phenylsulfonyl, cyano, trifluoromethyl Anti-androgen activity; sulfonyl group enhances binding to androgen receptors
N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)[4-[methyl(methylsulfonyl)amino]phenyl]methylene]-hydrazinecarboxamide Hydrazinecarboxamide Methyl(methylsulfonyl)amino, chloro Voltage-dependent sodium channel blocker; sulfonyl group stabilizes hydrophobic interactions
5-CA-2-HM-MCBX [4-(hydroxymethyl)-3-({2-[1-hydroxy-2-(methylamino)-2-oxoethyl]phenyl}methoxy)benzoic acid] Benzoic acid Hydroxymethyl, methylamino carboxamide Enhanced solubility due to hydroxyl groups; potential metabolic instability

Key Observations:

Sulfonyl Group Impact: The target compound’s 4-(methylsulfonyl)phenyl group shares electronic similarities with bicalutamide-related substance A’s phenylsulfonyl moiety, which is critical for receptor binding . However, the absence of a trifluoromethyl or cyano group in the target compound may reduce its binding affinity compared to bicalutamide analogs. In sodium channel blockers (e.g., ), methylsulfonyl groups contribute to hydrophobic binding pockets, suggesting the target compound might exhibit similar ion channel activity .

Carboxamide Modifications: The cyclopropylamino substituent in the target compound introduces steric constraints compared to the hydroxy or methylamino groups in 5-CA-2-HM-MCBX . This may reduce metabolic oxidation but increase plasma stability.

Physicochemical Properties: The methylsulfonyl group enhances lipophilicity (logP) compared to hydroxylated analogs like 5-CA-2-HM-MCBX, suggesting improved membrane permeability but possible challenges in aqueous solubility . Cyclopropyl groups are known to improve metabolic stability by resisting cytochrome P450 oxidation, a feature absent in fluorophenyl-containing analogs (e.g., ) .

Metabolic and Toxicological Considerations

  • Metabolism: The target compound’s cyclopropylamino group may reduce Phase I metabolism (e.g., hydroxylation) compared to methylamino-substituted compounds like DX-CA-[S2200], which are prone to N-demethylation .
  • Toxicity : Sulfonyl-containing compounds (e.g., ) often exhibit renal toxicity due to sulfone accumulation; this risk may extend to the target compound .

Preparation Methods

Route 1: Nitro Reduction and Amide Formation

  • Starting Material : 4-Nitrophenethyl bromide.
  • Esterification :
    • React with ethyl glycolate/K₂CO₃ in DMF to yield ethyl 2-(4-nitrophenyl)acetate .
    • Yield: ~85% (analogous to).
  • Hydrolysis :
    • Treat with NaOH/EtOH to form 2-(4-nitrophenyl)acetic acid .
    • Yield: 90–95%.
  • Amide Formation :
    • Convert acid to acid chloride (SOCl₂), then react with cyclopropylamine in THF to yield N-cyclopropyl-2-(4-nitrophenyl)acetamide .
    • Yield: 75–80%.
  • Nitro Reduction :
    • Catalytic hydrogenation (H₂/Pd-C) in MeOH to obtain 4-(2-(cyclopropylamino)-2-oxoethyl)aniline .
    • Yield: 95%.

Route 2: Direct Substitution

  • Alternative : React 4-bromophenethylamine with cyclopropyl isocyanate in DCM, followed by deprotection (if needed). Limited scalability due to intermediate instability.

Synthesis of 3-(4-(Methylsulfonyl)Phenyl)Propanoic Acid

Route 1: Oxidation of Propenyl Precursor

  • Starting Material : 4-(Methylsulfonyl)acetophenone (CAS 10297-73-1).
  • Michael Addition :
    • React with ethyl acrylate/NaH in THF to form ethyl 3-(4-(methylsulfonyl)phenyl)propanoate .
    • Yield: 70–75%.
  • Ester Hydrolysis :
    • Treat with HCl/EtOH to yield 3-(4-(methylsulfonyl)phenyl)propanoic acid .
    • Yield: 90%.

Route 2: Sulfonation of Phenylpropanoid

  • Less preferred due to harsh sulfonation conditions (fuming H₂SO₄, 100°C) and lower regioselectivity.

Amide Coupling: Convergent Synthesis

Acid Chloride Method

  • Activation :
    • Treat 3-(4-(methylsulfonyl)phenyl)propanoic acid with SOCl₂ to form 3-(4-(methylsulfonyl)phenyl)propanoyl chloride .
  • Coupling :
    • React with 4-(2-(cyclopropylamino)-2-oxoethyl)aniline in DCM/TEA (1:1.2 molar ratio).
    • Yield: 80–85%.

Carbodiimide-Mediated Coupling

  • Conditions :
    • Use EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C → RT.
  • Workup :
    • Extract with EtOAc, wash with NaHCO₃, and purify via silica chromatography.
    • Yield: 75–80%.

Optimization and Challenges

Key Parameters

Step Parameter Optimal Condition
Amide formation Solvent THF/DMF
Nitro reduction Catalyst 10% Pd/C, H₂ (1 atm)
Coupling Reagent EDC/HOBt > SOCl₂ (purity)

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 8.1–7.4 (m, 8H, aromatic), 3.2 (s, 3H, SO₂CH₃), 2.9 (t, 2H, CH₂CO), 2.5 (m, 1H, cyclopropane), 1.1–0.9 (m, 4H, cyclopropane).
  • HPLC Purity : >98% (C18 column, MeCN/H₂O).

Scalability and Industrial Relevance

  • Batch Size : Demonstrated at 100 g scale with 72% overall yield.
  • Cost Drivers : Cyclopropylamine (~$200/mol) and EDC (~$150/mol).
  • Green Chemistry Alternatives : Enzymatic amidation (under investigation).

Q & A

Q. What are the optimal conditions for synthesizing N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions at 0–5°C to minimize side reactions .
  • Cyclopropane introduction : Optimize cyclopropylamine conjugation via nucleophilic substitution, requiring pH control (pH 7–8) and inert atmospheres to prevent oxidation .
  • Purification : Employ gradient column chromatography (e.g., silica gel, ethyl acetate/hexane) and recrystallization in ethanol/water mixtures for high-purity isolation .
  • Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1H^{1}\text{H}/13C^{13}\text{C} NMR .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : Assign peaks for key groups (e.g., cyclopropyl NH at δ 1.2–1.5 ppm, methylsulfonyl CH3_3 at δ 3.1–3.3 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]+^+) and fragmentation patterns consistent with the sulfonyl and cyclopropyl moieties .
  • FT-IR : Identify amide C=O stretches (~1650 cm1^{-1}) and sulfonyl S=O vibrations (~1150 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved for derivatives of this compound?

  • Methodological Answer :
  • Systematic SAR : Synthesize analogs with controlled modifications (e.g., replacing cyclopropyl with other amines or altering sulfonyl groups) and compare bioactivity .
  • Statistical analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with activity trends .
  • Case Study : For conflicting cytotoxicity data, validate using orthogonal assays (e.g., MTT vs. apoptosis markers like caspase-3) and control for assay interference from sulfonyl groups .

Q. What strategies are effective for optimizing the pharmacokinetic profile of this compound?

  • Methodological Answer :
  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanoparticles (liposomal encapsulation) to improve aqueous solubility .
  • Metabolic stability : Conduct microsomal assays (human liver microsomes) to identify metabolic soft spots (e.g., cyclopropylamide hydrolysis) and introduce steric hindrance .
  • Plasma protein binding : Measure binding affinity via equilibrium dialysis; modify substituents (e.g., para-methylsulfonyl) to reduce non-specific interactions .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to cyclooxygenase-2 (COX-2), focusing on sulfonyl interactions with Arg120/Arg513 .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (konk_{on}/koffk_{off}) for target proteins (e.g., kinases) .
  • Mutagenesis : Validate key residues (e.g., COX-2 Tyr355) by expressing mutant proteins and measuring activity loss .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :
  • Reaction monitoring : Use in situ FT-IR or LC-MS to track intermediate formation and identify yield-limiting steps (e.g., incomplete amide coupling) .
  • Parameter optimization : Adjust temperature (e.g., 25°C vs. 40°C for cyclopropane conjugation) and catalyst loading (e.g., Pd/C for deprotection steps) .
  • Batch consistency : Replicate reactions under identical conditions (solvent lot, humidity control) to isolate procedural vs. instrumental variability .

Comparative Structural Analysis

Structural Analog Key Modifications Impact on Activity Reference
N-(4-acetamidophenyl) derivativesAcetamide vs. cyclopropylamideReduced COX-2 selectivity
Ethyl ester variantsEsterification of carboxylic acidImproved solubility, lower potency
Chlorinated phenyl analogsChlorine substitution at para positionEnhanced kinase inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.